molecular formula C8H7ClN2 B1590264 5-Chloro-2-methylimidazo[1,2-A]pyridine CAS No. 141517-47-7

5-Chloro-2-methylimidazo[1,2-A]pyridine

Cat. No.: B1590264
CAS No.: 141517-47-7
M. Wt: 166.61 g/mol
InChI Key: NFHLRTWNWUQSHW-UHFFFAOYSA-N
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Description

5-Chloro-2-methylimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C8H9ClN2 .


Synthesis Analysis

Imidazo[1,2-a]pyridines, including this compound, can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its wide range of applications in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of this compound was established based on X-ray structural analysis . The structure of this compound includes a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-inflammatory Activity : The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, related to 5-Chloro-2-methylimidazo[1,2-A]pyridine, has been explored, showing potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
  • Antiulcer Agents : Research has been conducted on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, focusing on antisecretory and cytoprotective properties (Starrett et al., 1989).

Chemical Synthesis and Properties

  • Efficient Synthesis Methods : Studies on the efficient synthesis of substituted imidazo[4,5-b]pyridines, closely related to this compound, have been reported, highlighting the synthesis of biologically interesting derivatives (Xing et al., 2013).
  • Synthesis of Pyrido[1,2-a]benzimidazoles : Research on the importance of acid additives in the synthesis of pyrido[1,2-a]benzimidazoles, related to imidazo[1,2-a]pyridines, indicates significant contributions to medicinal and materials chemistry (Masters et al., 2011).

Pharmacological Applications

  • Analgesic and Antiinflammatory Activity : A study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters and acids, related to this compound, reveals their potential for antiinflammatory and analgesic activities, with some compounds showing significant activity (Di Chiacchio et al., 1998).

Chemical Structure and Spectroscopy

  • Proton Magnetic Resonance Spectra : Investigations into the proton magnetic resonance spectra of certain imidazo[1,2-a]pyridines have provided insights into their structural and tautomeric characteristics (Paolini & Robins, 1965).

Catalytic Activity

  • **Synthesis and Characterization of Catalytic Complexes**: Novel benzimidazolium salts and palladium N-heterocyclic carbene complexes have been synthesized and characterized, demonstrating efficient routes for carbon-carbon bond formation, which can be linked to the study of imidazo[1,2-a]pyridines (Akkoç et al., 2016).

Drug Development and Anticancer Research

  • Antiproliferative Activity : A new strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds has shown potential in generating compounds with antiproliferative activity against human cancer cell lines, relevant to the field of imidazo[1,2-a]pyridines (Zhang et al., 2019).
  • Inotropic Activity : Research on dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinones, closely related to this compound, has identified compounds with positive inotropic activity, useful in treating congestive heart failure (Yamanaka et al., 1991).

Fluorescent Organic Compounds

  • Fluorescent Properties : A study on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds has revealed the potential of these derivatives in developing novel fluorescent organic materials (Tomoda et al., 1999).

Antibacterial Research

  • Antibacterial Activity : The synthesis of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating various ring systems has been investigated for their antibacterial potency against model bacteria (Althagafi & Abdel‐Latif, 2021).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety data for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Imidazo[1,2-a]pyridine analogues, including 5-Chloro-2-methylimidazo[1,2-A]pyridine, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their significant activity against various diseases, including tuberculosis . Therefore, future research may focus on exploring their potential in drug discovery and development .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methylimidazo[1,2-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as DNA, proteins, and lipids, potentially leading to mutagenic or carcinogenic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can activate stress response pathways, such as the p53 pathway, leading to changes in gene expression that promote cell cycle arrest or apoptosis . Additionally, this compound can disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to DNA, forming adducts that interfere with DNA replication and transcription . This binding can result in mutations and genomic instability, contributing to its potential carcinogenic effects. Furthermore, this compound can inhibit or activate specific enzymes, such as cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic activation to form reactive intermediates, which can persist and exert prolonged biological effects . Additionally, the degradation products of this compound may also have biological activity, contributing to its overall impact on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce adaptive responses, such as the activation of detoxification pathways and antioxidant defenses . At higher doses, this compound can cause toxic effects, including DNA damage, oxidative stress, and cell death . These dose-dependent effects highlight the importance of understanding the threshold levels at which this compound transitions from being biologically active to toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolic activation of this compound is a key step in its biological activity, as it determines the formation of DNA adducts and other reactive species that contribute to its mutagenic and carcinogenic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, where it may accumulate and exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can interact with DNA and other nuclear proteins .

Properties

IUPAC Name

5-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHLRTWNWUQSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552389
Record name 5-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141517-47-7
Record name 5-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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